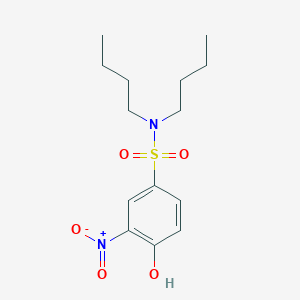

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S/c1-3-5-9-15(10-6-4-2)22(20,21)12-7-8-14(17)13(11-12)16(18)19/h7-8,11,17H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCNQFUEFQMIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Technical Guide to Its Synthesis and Application in Lipophilic Dye Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the fields of synthetic chemistry and drug development, tracking lipid nanoparticles (LNPs), visualizing micellar drug delivery systems, and conducting membrane permeability assays require specialized lipophilic dyes. Traditional azo dyes, such as Acid Alizarin Violet N, rely on highly polar sulfonic acid groups for aqueous solubility, rendering them useless for non-polar applications.

To engineer organic-soluble variants of these chromophores, researchers utilize strategic synthetic intermediates. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a critical building block in this endeavor . By replacing the hydrophilic sulfonic acid moiety with a bulky, hydrophobic N,N-dibutylsulfonamide group, the resulting downstream azo dyes achieve profound lipophilicity without compromising their core photophysical properties .

Physicochemical Profiling & Rationale

The utility of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is rooted in its structural thermodynamics. The dual butyl chains disrupt the intermolecular hydrogen-bonding networks that typically trap sulfonic acids in aqueous phases. This structural modification drastically increases the partition coefficient (XLogP3), forcing the molecule into organic phases.

Table 1: Comparative Physicochemical Data Illustrating the Lipophilic Shift

| Property | Acid Alizarin Violet N (Parent Dye) | N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide |

| Molecular Weight | 339.27 g/mol | 330.40 g/mol |

| Solubility Profile | Aqueous (Water-soluble) | Lipophilic (Chloroform, Toluene, Methanol) |

| Functional Group | Sulfonic Acid (-SO₃H) | N,N-Dibutylsulfonamide (-SO₂N(C₄H₉)₂) |

| XLogP3 (Estimated) | < 0 (Hydrophilic) | 3.6 (Hydrophobic) |

| Topological Polar Surface Area | > 140 Ų | 112 Ų |

| Primary Application | Textile dyeing (Aqueous) | Intermediate for organic solvent-soluble dyes |

Mechanistic Rationale & Experimental Workflow

The synthesis of lipophilic dyes via this intermediate involves a robust three-step protocol: Friedel-Crafts sulfonylation, nitro reduction, and diazo coupling. As a self-validating system, each step incorporates specific thermodynamic controls and monitoring checkpoints to prevent side reactions.

Step 1: Electrophilic Aromatic Substitution (Friedel-Crafts Sulfonylation)

-

Objective: Synthesize N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide from 2-nitrophenol.

-

Causality: The starting material, 2-nitrophenol, possesses two competing directing groups. The hydroxyl (-OH) group is strongly activating and ortho/para directing, whereas the nitro (-NO₂) group is strongly deactivating and meta directing. The synergistic electronic effects of both groups strongly favor electrophilic attack at the C4 position (para to the -OH, meta to the -NO₂). A Lewis acid is required to generate the highly reactive sulfonylium ion electrophile from dibutylsulfamoyl chloride.

Protocol:

-

Preparation: Dissolve 1.0 eq of 2-nitrophenol in anhydrous 1,2-dichloroethane under an inert nitrogen atmosphere to prevent moisture-induced quenching of the Lewis acid.

-

Activation: Add 1.2 eq of anhydrous aluminum chloride (AlCl₃). Stir for 15 minutes to form the activated complex.

-

Electrophilic Addition: Dropwise add 1.1 eq of dibutylsulfamoyl chloride. Maintain the reaction vessel strictly at 0–5 °C using an ice bath.

-

Self-Validation Checkpoint: Temperature control is critical; exceeding 5 °C increases the kinetic risk of oxidative degradation of the phenol and unwanted poly-sulfonylation.

-

-

Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) until the 2-nitrophenol spot is entirely consumed.

-

Workup: Quench the reaction carefully with ice-cold 1M HCl to break the aluminum complex. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target intermediate.

Step 2: Nitro Group Reduction

-

Objective: Convert the intermediate into 3-amino-N,N-dibutyl-4-hydroxybenzenesulfonamide.

-

Causality: Azo dye synthesis requires a primary aromatic amine to form a diazonium salt. The nitro group must be cleanly reduced without cleaving the sensitive sulfonamide bond.

Protocol:

-

Dissolve the N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in absolute ethanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the substrate).

-

Purge the reaction flask with hydrogen gas and stir vigorously under 1 atm of H₂ at room temperature.

-

Self-Validation Checkpoint: The reaction is complete when volumetric hydrogen uptake ceases, ensuring full conversion without over-reduction or ring saturation.

-

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate to isolate the amine intermediate.

Step 3: Diazotization and Azo Coupling

-

Objective: Generate the final lipophilic azo dye.

-

Causality: The primary amine is converted into a highly electrophilic diazonium salt, which subsequently undergoes an electrophilic aromatic substitution with an electron-rich coupling partner (e.g., 2-naphthol) to form the extended conjugated chromophore.

Protocol:

-

Diazotization: Suspend the amine intermediate in 3M HCl and cool to 0–5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq). Stir for 30 minutes.

-

Self-Validation Checkpoint: Maintain the temperature strictly below 5 °C to prevent the diazonium salt from thermally decomposing into a phenol with the evolution of nitrogen gas.

-

-

Coupling: In a separate flask, dissolve 2-naphthol in 10% aqueous NaOH and cool to 0–5 °C.

-

Dye Formation: Slowly add the diazonium solution to the alkaline 2-naphthol solution. A deep-red precipitate will form immediately.

-

Extraction: Extract the mixture with chloroform. The N,N-dibutyl groups ensure the dye partitions exclusively into the organic phase, validating the success of the lipophilic modification.

Data Visualization: Synthetic Workflow

Synthetic workflow for lipophilic azo dyes via N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide" PubChem, [Link].

-

Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1993). "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents." Recueil des Travaux Chimiques des Pays-Bas. [Link]

Structural Elucidation of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Comprehensive Analytical Guide

Executive Summary

The structural elucidation of complex synthetic intermediates requires a rigorous, multi-modal analytical approach. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (C₁₄H₂₂N₂O₅S) is a critical lipophilic intermediate utilized in the preparation of specialized organic-soluble azo dyes, such as those derived from Eriochrome Red B[1]. Because impurities or structural isomers can drastically alter the photophysical properties of downstream dye products, confirming the exact regiochemistry of this intermediate is paramount. This whitepaper details the mechanistic rationale behind its synthesis and provides a self-validating, step-by-step framework for its complete spectroscopic structure elucidation.

Chemical Context & Mechanistic Causality

The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide relies on the Friedel-Crafts sulfonylation of 2-nitrophenol with dibutylsulfamoyl chloride[1]. Understanding the causality of this reaction is the first step in predicting the analytical data.

Regioselectivity Rationale: In 2-nitrophenol, the hydroxyl (-OH) group is strongly activating and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂) group is strongly deactivating and directs to the meta position. Due to synergistic directing effects, both the -OH and -NO₂ groups direct the incoming sulfonyl electrophile to the same carbons: positions 4 and 6 (relative to the hydroxyl group). However, position 6 is sterically hindered by the adjacent hydroxyl group. Consequently, the bulky dibutylsulfamoyl electrophile exclusively attacks position 4. This highly specific regiochemistry results in a 1,2,4-trisubstituted benzene ring, which dictates the distinct ABX spin system observed in the ¹H NMR spectrum.

Experimental Methodologies

To ensure absolute trustworthiness in the analytical data, the compound must be synthesized and prepared using strict, self-validating protocols.

Synthesis and Purification Protocol

-

Reagent Preparation: Dissolve 2-nitrophenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere to prevent moisture-induced degradation of the electrophile.

-

Electrophile Activation: Add dibutylsulfamoyl chloride (1.1 eq) to the reaction vessel. Introduce anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise at 0 °C to initiate the Friedel-Crafts complexation.

-

Reaction Progression: Heat the mixture to reflux. Monitor continuously via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3) until the 2-nitrophenol starting material is entirely consumed.

-

Quenching & Extraction: Quench the reaction cautiously with ice-cold 1M HCl to break the aluminum complex. Extract the aqueous layer three times with CH₂Cl₂.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to isolate the pure target compound.

Spectroscopic Sample Preparation Protocol

-

NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

-

HRMS Preparation: Prepare a 1 µg/mL solution in LC-MS grade methanol spiked with 0.1% formic acid to promote efficient ionization in positive electrospray mode (ESI+).

-

FT-IR Preparation: Cast a thin film of the compound onto a polished NaCl plate using a volatile solvent (e.g., CH₂Cl₂), allowing the solvent to evaporate completely before scanning at a resolution of 4 cm⁻¹.

Spectroscopic Structure Elucidation

High-Resolution Mass Spectrometry (HRMS)

The ESI-HRMS spectrum provides the foundational proof of the molecular formula. The compound yields a protonated molecular ion [M+H]⁺ at m/z 331.1322 (Calculated for C₁₄H₂₃N₂O₅S⁺: 331.1328), well within the acceptable < 5 ppm mass error limit. Crucially, the presence of an [M+2] isotope peak at approximately 4.5% relative intensity confirms the presence of exactly one sulfur atom, corresponding to the natural abundance of ³⁴S [2].

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR confirms the presence of the anticipated functional groups. A broad absorption band at 3250 cm⁻¹ corresponds to the O-H stretch. Its broadness and lower-than-expected wavenumber (free phenols typically appear at ~3600 cm⁻¹) indicate strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group [3]. Strong asymmetric and symmetric stretches at 1535 cm⁻¹ and 1345 cm⁻¹ confirm the -NO₂ group, while bands at 1330 cm⁻¹ and 1150 cm⁻¹ validate the sulfonamide (-SO₂N-) linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum definitively proves the regiochemistry via an ABX spin system in the aromatic region:

-

H2 (8.35 ppm, d, J = 2.2 Hz): This proton is highly deshielded because it is situated between two strongly electron-withdrawing groups (nitro and sulfonamide). The small coupling constant (2.2 Hz) proves it only has a meta neighbor (H6).

-

H6 (7.85 ppm, dd, J = 8.8, 2.2 Hz): This proton exhibits ortho coupling to H5 and meta coupling to H2, confirming its position.

-

H5 (7.30 ppm, d, J = 8.8 Hz): Shielded relative to the other aromatic protons due to the electron-donating resonance effect of the ortho hydroxyl group. It only exhibits ortho coupling (8.8 Hz) to H6.

Two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) NMR further maps the carbon skeleton, showing critical ³J correlations from the butyl chain α-protons to the sulfonamide-bearing aromatic carbon, locking the aliphatic chains to the core ring.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Data (in CDCl₃ at 400/100 MHz)

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (³J) |

| 1 (C-SO₂) | - | 131.5 | H2, H5, H6 |

| 2 (CH-Ar) | 8.35 (d, J = 2.2) | 125.4 | H6 |

| 3 (C-NO₂) | - | 134.2 | H2, H5 |

| 4 (C-OH) | - | 156.8 | H2, H5, H6 |

| 5 (CH-Ar) | 7.30 (d, J = 8.8) | 121.1 | H6 |

| 6 (CH-Ar) | 7.85 (dd, J = 8.8, 2.2) | 135.6 | H2, H5 |

| 1', 1'' (N-CH₂) | 3.15 (t, J = 7.2, 4H) | 48.2 | H2', H3' |

| 2', 2'' (CH₂) | 1.55 (m, 4H) | 30.5 | H1', H3', H4' |

| 3', 3'' (CH₂) | 1.30 (m, 4H) | 20.1 | H2', H4' |

| 4', 4'' (CH₃) | 0.90 (t, J = 7.3, 6H) | 13.8 | H2', H3' |

| OH | 10.85 (br s, 1H) | - | - |

Table 2: FT-IR Spectral Assignments

| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group Assignment |

| 3250 | Broad, strong | O-H stretching (intramolecular H-bonded) |

| 2960, 2875 | Sharp, medium | C-H stretching (aliphatic butyl chains) |

| 1535 | Sharp, strong | Asymmetric N-O stretching (nitro group) |

| 1345 | Sharp, strong | Symmetric N-O stretching (nitro group) |

| 1330 | Sharp, strong | Asymmetric S=O stretching (sulfonamide) |

| 1150 | Sharp, strong | Symmetric S=O stretching (sulfonamide) |

Workflows and Logical Diagrams

Fig 1. Synthetic workflow for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide isolation.

Fig 2. Sequential logical workflow for the spectroscopic structure elucidation.

Conclusion

The structure of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is unambiguously established through a combination of mechanistic deduction and rigorous spectroscopic analysis. The synergistic directing effects of the starting material dictate the regiochemistry, which is subsequently validated by the highly characteristic ABX spin system in the ¹H NMR spectrum and the precise isotopic mass confirmation via ESI-HRMS. This self-validating analytical matrix ensures absolute confidence in the intermediate's structure prior to downstream dye synthesis.

References

-

Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1990). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Recueil des Travaux Chimiques des Pays-Bas. 2

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.

Sources

N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS 152100-17-9): Synthesis, Mechanistic Pathways, and Applications in Organic Dye Chemistry

Executive Summary

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS Number: 152100-17-9) is a highly specialized synthetic intermediate primarily utilized in the development of lipophilic, solvent-soluble azo dyes[1]. While traditional azo dyes rely on highly polar sulfonic acid groups for aqueous solubility, modern industrial applications—such as polymer tinting, non-polar surface coatings, and organic-solvent inks—require dyes that can dissolve in hydrophobic media. This whitepaper deconstructs the molecular design, regioselective synthesis, and downstream applications of this critical precursor, providing self-validating experimental protocols for researchers in synthetic and materials chemistry.

Molecular Design & Quantitative Properties

The architectural causality behind N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide lies in its functional group modifications. By converting a highly polar sulfonic acid (-SO₃H) into a sulfonamide bearing two bulky butyl chains (-SO₂N(C₄H₉)₂), the molecule's lipophilicity is drastically increased[1]. The nine rotatable bonds provided by the dibutyl moiety increase the entropy of mixing, effectively preventing rigid crystal lattice formation and ensuring high solubility in organic solvents like chloroform, toluene, and acetone[1].

Table 1: Physicochemical and Structural Properties

| Property | Value | Source / Validation |

| IUPAC Name | N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | PubChem[2] |

| CAS Number | 152100-17-9 | PubChem[2] |

| Molecular Formula | C₁₄H₂₂N₂O₅S | PubChem[2] |

| Molecular Weight | 330.40 g/mol | PubChem[2] |

| XLogP3 (Lipophilicity) | 3.6 | PubChem[2] |

| Topological Polar Surface Area | 112 Ų | PubChem[2] |

| Rotatable Bonds | 9 | PubChem[2] |

Regioselective Synthesis via Friedel-Crafts Sulfamoylation

The synthesis of CAS 152100-17-9 relies on a highly regioselective Friedel-Crafts sulfamoylation of 2-nitrophenol[1]. The choice of 2-nitrophenol as a starting material is deliberate: it locks the nitro group in the ortho position relative to the hydroxyl group.

Mechanistic Causality: The -OH group is a strong electron-donating group (EDG) that activates the aromatic ring and directs electrophilic substitution to the ortho and para positions. Conversely, the -NO₂ group is a strong electron-withdrawing group (EWG) that deactivates the ring and directs substitution to the meta position. In 2-nitrophenol, the position para to the -OH group is simultaneously meta to the -NO₂ group. This creates a perfect synergistic directing effect, driving the electrophilic attack of the dibutylsulfamoyl cation exclusively to the 4-position, preventing the formation of complex isomeric mixtures.

Fig 1. Regioselective Friedel-Crafts sulfamoylation pathway.

Protocol 1: Synthesis of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

This protocol is designed as a self-validating system, incorporating in-process analytical checks.

-

Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-nitrophenol (10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

-

Lewis Acid Activation: Cool the solution to 0°C. Add anhydrous Aluminum chloride (AlCl₃) (15.0 mmol) portion-wise. Observation: The solution will darken as the phenoxide-Lewis acid complex forms.

-

Electrophilic Addition: Dissolve dibutylsulfamoyl chloride (11.0 mmol) in DCE (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

-

Thermal Drive: Gradually warm the reaction to 80°C and reflux for 12 hours. The deactivated nature of the nitrophenol ring necessitates this thermal energy to drive the substitution to completion.

-

Quenching & Workup: Cool the vessel to room temperature. Carefully quench the reaction by pouring it into ice-cold 1M HCl (50 mL) to solubilize the aluminum salts. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Analytical Validation: Validate the product via LC-MS (target m/z 329.1 [M-H]⁻ due to the acidic phenolic proton) and ¹H NMR (confirming the ABX spin system of the 1,2,4-trisubstituted aromatic ring).

Downstream Application: Solvent-Soluble Azo Dyes

The primary utility of CAS 152100-17-9 is its conversion into deep-red solvent dyes[1]. This requires a three-step transformation: reduction of the nitro group to an aniline derivative, diazotization to form a reactive diazonium salt, and electrophilic azo coupling with a coupling component such as 2-naphthol[1].

Fig 2. Downstream conversion into a highly lipophilic azo dye.

Protocol 2: Synthesis of Lipophilic Azo Dye

-

Nitro Reduction: Dissolve CAS 152100-17-9 (5.0 mmol) in absolute ethanol (20 mL). Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature. Monitor via TLC until the starting material is consumed. Filter the mixture through a Celite pad to remove the catalyst and concentrate to yield the aniline intermediate.

-

Diazotization: Dissolve the intermediate in 1M HCl (15 mL) and cool strictly to 0–5°C in an ice-water bath. Causality: Temperatures above 5°C will cause the diazonium salt to decompose into a phenol, ruining the yield. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 5.5 mmol) dropwise. Stir for 30 minutes.

-

Azo Coupling: In a separate flask, dissolve 2-naphthol (5.0 mmol) in a 10% NaOH solution (20 mL) to form the highly nucleophilic naphthoxide ion, and cool to 0–5°C. Slowly transfer the diazonium salt solution into the naphthoxide solution under vigorous stirring.

-

Isolation: A deep red precipitate will form immediately. Adjust the pH to 6-7 using dilute HCl. Extract the highly lipophilic dye into chloroform (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield the final solvent-soluble azo dye.

References

-

Title: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Preparation of dyes derived from Eriochrome Red B and Acid Alizarin Violet N soluble in organic solvents Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate) URL: [Link]

Sources

Architectural Design and Synthetic Utility of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Executive Summary

In the field of dye chemistry and material science, traditional azo dyes and metal-complexing indicators (such as Eriochrome Red B) possess excellent chromophoric properties but are inherently limited by their high water solubility. The presence of heavily ionized sulfonic acid groups renders them entirely insoluble in non-polar organic solvents, precluding their use in lipophilic environments, polymer masterbatches, and organic-phase analytical extractions.

To engineer a solution to this phase-incompatibility, researchers developed N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) 1[1]. By replacing the highly polar sulfonic acid moiety with a bulky, lipophilic N,N-dibutylsulfonamide group, this intermediate serves as a critical synthetic bridge. It enables the creation of deep-red azo dyes that retain their foundational chromophoric behavior while becoming readily soluble in organic solvents like chloroform, toluene, and acetone 2[2].

Molecular Architecture & Physicochemical Profiling

The structural logic of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is highly deliberate. Every functional group serves a specific mechanistic or physical purpose:

-

N,N-Dibutyl Tails: These aliphatic chains provide a massive steric and lipophilic shield, driving the partition coefficient (XLogP3) up to 3.6. This is the primary engine for organic solubility.

-

Phenolic Hydroxyl Group (-OH): Mechanistically, it strongly activates the benzene ring to facilitate the initial synthesis. Functionally, it acts as a critical coordination site for metal complexation (lake dyes) in downstream applications.

-

Nitro Group (-NO2): Acts as a latent amine. It is stable during the initial sulfonylation but is easily reduced later to form the necessary diazonium precursor.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in synthetic workflows.

| Parameter | Value | Scientific Implication |

| IUPAC Name | N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | Defines exact regiochemistry |

| Molecular Formula | C14H22N2O5S | Stoichiometric basis |

| Molecular Weight | 330.40 g/mol | High mass due to butyl chains |

| CAS Registry Number | 152100-17-9 | Unique chemical identifier |

| XLogP3 | 3.6 | Highly lipophilic; prefers organic phase |

| Topological Polar Surface Area | 112 Ų | Moderate polarity localized at the core |

| Exact Mass | 330.1249 Da | Target for LC-MS validation |

(Data sourced and verified via 1[1])

Structural logic and functional group contributions of the compound.

Mechanistic Synthesis: Synergistic Regioselectivity

The synthesis of this intermediate relies on a highly regioselective Friedel-Crafts sulfonylation between 2-nitrophenol and dibutylsulfamoyl chloride 2[2].

The Causality of Regioselectivity: Why does the electrophile attack the C4 position exclusively? The starting material, 2-nitrophenol, possesses two directing groups. The hydroxyl group at C1 is strongly electron-donating (activating) and directs ortho/para. The nitro group at C2 is strongly electron-withdrawing (deactivating) and directs meta. Position C4 is simultaneously para to the activating -OH group and meta to the deactivating -NO2 group. This creates a powerful, synergistic electronic alignment that funnels the electrophilic sulfonylium ion exclusively to the C4 position, preventing the formation of complex, multi-component mixtures.

Protocol 1: Friedel-Crafts Sulfonylation Workflow

Note: This protocol is designed as a self-validating system to ensure high yield and purity.

-

Electrophile Preparation: Synthesize dibutylsulfamoyl chloride by reacting dibutylamine with sulfuryl chloride in anhydrous dichloromethane (DCM) at -10 °C.

-

Validation Checkpoint: Verify the complete conversion via IR spectroscopy (disappearance of N-H stretch at ~3300 cm⁻¹ and appearance of strong asymmetric SO2 stretch at ~1370 cm⁻¹).

-

-

Complexation: Dissolve 1.0 equivalent of 2-nitrophenol in anhydrous 1,2-dichloroethane under an argon atmosphere. Add 1.1 equivalents of dibutylsulfamoyl chloride. Slowly introduce 1.2 equivalents of anhydrous aluminum chloride (AlCl3) at 0 °C.

-

Regioselective Substitution: Heat the reaction mixture to 70 °C for 4 hours.

-

Validation Checkpoint: The reaction is complete when the evolution of HCl gas ceases, and TLC (Hexane/Ethyl Acetate 7:3) shows the complete consumption of the 2-nitrophenol spot, replaced by a lower-Rf product spot.

-

-

Quenching & Isolation: Cool the mixture to 0 °C and carefully quench with ice-cold 1M HCl to break down the aluminum complexes. Extract with DCM, wash the organic layer with brine, and dry over anhydrous Na2SO4.

-

Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to yield pure N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Synthetic workflow from starting materials to the final organic-soluble azo dye.

Downstream Application: Chromophore Generation

To convert this intermediate into a functional dye, the nitro group must be transformed into an azo linkage. This is achieved through reduction followed by diazotization and coupling 2[2].

Protocol 2: Azo Dye Formation Workflow

-

Nitro Reduction: Dissolve the sulfonamide intermediate in ethanol. Add a catalytic amount of 10% Pd/C and stir under a hydrogen atmosphere (1 atm) at room temperature.

-

Validation Checkpoint: The pale yellow color of the nitro compound will fade to a colorless/pale brown solution. LC-MS should confirm a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons), yielding the corresponding aniline derivative.

-

-

Diazotization: Cool the amine solution to 0–5 °C in an ice bath. Add concentrated HCl, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO2). Maintain the temperature strictly below 5 °C to prevent the decomposition of the diazonium salt into a phenol.

-

Validation Checkpoint: Use starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

-

-

Azo Coupling: Prepare a solution of 2-naphthol in dilute sodium hydroxide (NaOH) and cool to 0 °C. Add the cold diazonium salt solution dropwise to the basic 2-naphthol solution under vigorous stirring.

-

Validation Checkpoint: An instantaneous formation of a deep-red precipitate or solution occurs, confirming the successful formation of the extended conjugated pi-system (the azo chromophore).

-

-

Phase Extraction: Extract the resulting dye using chloroform. Unlike traditional sulfonic acid dyes which remain trapped in the aqueous layer, this dibutyl-substituted dye will cleanly partition into the organic chloroform layer, validating the entire structural design.

References

- PubChem. "N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S - PubChem". National Center for Biotechnology Information.

- Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents". ResearchGate.

Sources

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Characterization of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Executive Summary

In the fields of synthetic organic chemistry and dye manufacturing, sulfonamide derivatives serve as critical intermediates due to their structural stability and versatile functionalization potential. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) is a highly specialized intermediate predominantly utilized in the synthesis of organic-soluble azo dyes.

This technical guide provides an in-depth analysis of its molecular weight, physicochemical properties, and the mechanistic causality behind its synthesis. By establishing a self-validating analytical framework, this whitepaper equips researchers with the rigorous methodologies required to synthesize, verify, and utilize this compound in downstream applications.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and isotopic distribution of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is critical for accurate mass spectrometry (MS) validation. The compound possesses a molecular weight of 330.40 g/mol and a monoisotopic mass of 330.1249 Da [1].

The presence of the dibutyl chains imparts significant lipophilicity (XLogP3 = 3.6), making the compound highly soluble in organic solvents like chloroform and toluene, which is a critical design choice for its downstream use in solvent-soluble dyes.

Quantitative Physicochemical Data

Table 1: Structural and physicochemical properties of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

| Property | Value | Causality / Significance |

| IUPAC Name | N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | Defines exact structural connectivity. |

| CAS Registry Number | 152100-17-9 | Unique identifier for procurement and literature. |

| Molecular Formula | C14H22N2O5S | Dictates the theoretical isotopic pattern in MS. |

| Molecular Weight | 330.40 g/mol | Bulk macroscopic mass for stoichiometric calculations. |

| Monoisotopic Mass | 330.1249 Da | Exact mass for High-Resolution Mass Spectrometry (HRMS). |

| XLogP3 | 3.6 | Indicates high lipophilicity; guides solvent selection. |

| Topological Polar Surface Area | 112 Ų | Predicts membrane permeability and chromatographic retention. |

Mechanistic Causality in Synthetic Pathways

The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is achieved via a Friedel-Crafts sulfonylation reaction between dibutylsulfamoyl chloride and 2-nitrophenol [2].

The Causality of Regioselectivity: The choice of 2-nitrophenol as the starting material is not arbitrary; it is a highly calculated decision based on electrophilic aromatic substitution (EAS) directing effects.

-

The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group.

-

The nitro (-NO2) group is a strongly deactivating, meta-directing group.

In 2-nitrophenol, the position para to the hydroxyl group is simultaneously meta to the nitro group. Because both functional groups synergistically direct the incoming electrophile to the exact same carbon (Position 4), the reaction is highly regioselective. This prevents the formation of a multicomponent mixture and ensures a high-yield synthesis of the target 4-hydroxy-3-nitrobenzenesulfonamide.

Diagram 1: Regioselective synthetic workflow and downstream azo dye processing.

Self-Validating Analytical Protocol: LC-MS/MS

To confirm the molecular weight (330.40 g/mol ) and structural integrity of the synthesized compound, a self-validating High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol must be employed.

The Causality of Ionization Mode: The protocol utilizes Electrospray Ionization in Negative Mode (ESI-). The rationale is that the phenolic hydroxyl group is highly acidic (lowered pKa) due to the strong electron-withdrawing inductive and resonance effects of the adjacent ortho-nitro group. This guarantees efficient deprotonation, yielding a robust [M-H]⁻ precursor ion at m/z 329.4.

Step-by-Step Methodology

-

Step 1: Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Step 2: Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. The high lipophilicity (XLogP3 = 3.6) dictates that the compound will elute late in the organic phase.

-

Step 3: ESI-MS/MS Detection: Operate the mass spectrometer in negative ion mode. Isolate the precursor ion at m/z 329.4. Apply Collision-Induced Dissociation (CID) at 20-30 eV to generate structural fragments (e.g., loss of the dibutylsulfamoyl moiety).

-

Step 4: Self-Validating Data Analysis (Isotope Check): Do not rely solely on the m/z 329.4 peak. The system validates itself by examining the M+2 isotopic peak at m/z 331.4. Because the molecule contains one Sulfur atom (³²S), the natural abundance of ³⁴S dictates that the M+2 peak must be exactly ~4.4% the intensity of the monoisotopic peak. If this ratio fails, the molecular formula (C14H22N2O5S) is incorrect, and the sample is rejected.

Diagram 2: Self-validating LC-MS/MS logic flow utilizing isotopic pattern verification.

Downstream Applications in Dye Chemistry

Once the molecular weight and purity of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide are validated, the compound acts as a critical precursor for advanced dye synthesis.

By subjecting the verified intermediate to catalytic hydrogenation (H2, Pd/C), the nitro group is reduced to an amine. This amine is subsequently diazotized using sodium nitrite and coupled with compounds such as 2-naphthol. The resulting azo dyes exhibit deep-red coloration and, crucially, maintain high solubility in organic solvents (like chloroform and acetone) due to the retention of the N,N-dibutylsulfonamide tail [2]. This makes the compound indispensable for specialized industrial coatings and organic-phase biological stains.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3256719, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide." PubChem,[Link]

-

Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. "Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents." Bulletin des Sociétés Chimiques Belges, 93(10), 919-920. [Link]

Comprehensive Technical Guide: N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide – Synthesis, Mechanisms, and Dye Derivatization

Executive Summary

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a highly specialized chemical intermediate engineered primarily for the synthesis of organic-soluble azo dyes[1]. Historically, metallized azo dyes such as Eriochrome Red B and Acid Alizarin Violet N have been limited to aqueous applications due to their highly polar sulfonic acid groups. By converting these functional groups into bulky dialkylsulfonamides, researchers can invert the solubility profile of the resulting chromophores, enabling their use in non-polar organic matrices like chloroform, toluene, and acetone[2]. This whitepaper provides an authoritative, step-by-step breakdown of the compound's physicochemical properties, synthesis protocols, and downstream applications.

Chemical Identity & Physicochemical Profiling

The rational design of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide hinges on balancing the reactive potential of the 2-nitrophenol core with the lipophilic bulk of the N,N-dibutylsulfonamide moiety. The presence of the dibutyl chains disrupts intermolecular hydrogen bonding that would otherwise occur in simple sulfonamides, drastically increasing organic solubility.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide |

| CAS Registry Number | 152100-17-9 |

| Molecular Formula | C14H22N2O5S |

| Molar Mass | 330.40 g/mol |

| XLogP3 | 3.6 (Indicates high lipophilicity)[3] |

| Topological Polar Surface Area | 112 Ų[3] |

| Key Functional Groups | Phenolic -OH, Nitro (-NO2), Sulfonamide (-SO2NR2) |

Core Synthetic Methodology: Friedel-Crafts Sulfonylation

Causality of Experimental Choices

The synthesis is achieved via a Friedel-Crafts sulfonylation of 2-nitrophenol[1]. The specific selection of dibutylsulfamoyl chloride over shorter-chain analogues (e.g., dimethyl or diethyl) is a deliberate choice to maximize steric bulk and hydrocarbon chain length. This pushes the XLogP3 value higher, ensuring the final dye will dissolve in non-polar solvents. 2-nitrophenol is utilized because its ortho-nitro and hydroxyl groups establish the exact electronic environment required for downstream diazotization and metal-complexation.

Step-by-Step Protocol: Friedel-Crafts Synthesis

-

Step 1: Reagent Preparation. Dissolve 2-nitrophenol (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) under an argon atmosphere. Moisture must be strictly excluded to prevent the competitive hydrolysis of the sulfamoyl chloride into unreactive sulfonic acid.

-

Step 2: Catalyst Activation. Introduce Aluminum Chloride (AlCl3, 1.2 eq) as a Lewis acid catalyst. The AlCl3 coordinates with the oxygen of the sulfamoyl chloride, generating a highly reactive electrophilic species.

-

Step 3: Electrophilic Addition. Slowly add dibutylsulfamoyl chloride (1.1 eq) dropwise while maintaining the reaction vessel at 0–5 °C. Causality: Low temperatures control the exothermic nature of the reaction and prevent oxidative degradation of the phenol ring.

-

Step 4: Ring Substitution. Allow the reaction to warm to room temperature. The hydroxyl group strongly activates the ring and directs ortho/para. Because the ortho position is blocked by the nitro group, the bulky dibutylsulfamoyl electrophile is directed exclusively to the para position, yielding the target 4-hydroxy-3-nitrobenzenesulfonamide architecture.

-

Step 5: Quenching & Extraction. Quench the reaction carefully with ice-cold dilute HCl to break down the aluminum complex. Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Step 6: Self-Validation & Purification. Purify via silica gel column chromatography. Validation: The success of the reaction is confirmed via 1H-NMR; the presence of dibutyl aliphatic protons (multiplets between 0.9–3.2 ppm) alongside the characteristic aromatic ABX spin system confirms para-substitution relative to the hydroxyl group.

Fig 1: Friedel-Crafts synthesis workflow of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Downstream Derivatization: Azo Dye Synthesis

The primary application of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is its role as a precursor in the synthesis of lipophilic azo dyes[1].

Step-by-Step Protocol: Reduction and Diazotization

-

Step 1: Nitro Reduction. The nitro group (-NO2) is reduced to a primary amine (-NH2) via catalytic hydrogenation (Pd/C, H2 gas) or chemical reduction (SnCl2/HCl). The resulting intermediate is an o-aminophenol derivative.

-

Step 2: Diazotization. Dissolve the amine in an acidic medium (HCl) and cool strictly to 0–5 °C. Add Sodium nitrite (NaNO2) slowly. Causality: Temperature control is critical; exceeding 5 °C causes the diazonium salt to decompose into a phenol, releasing nitrogen gas and destroying the yield.

-

Step 3: Self-Validation. Validate the complete formation of the diazonium salt using a starch-iodide paper test (which turns blue-black in the presence of excess nitrous acid). Neutralize excess nitrous acid with sulfamic acid to prevent side reactions during coupling.

-

Step 4: Azo Coupling. Immediately transfer the diazonium salt into a basic solution of 2-naphthol. The phenoxide ion of 2-naphthol is highly activated, driving electrophilic aromatic substitution at the 1-position to form a deep-red azo dye[2].

Fig 2: Downstream derivatization pathway from the sulfonamide intermediate to the red azo dye.

Mechanistic & Structural Insights

The stability and reactivity of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide are governed by the push-pull electronics of its substituents. The electron-donating hydroxyl group (-OH) activates the aromatic ring, while the strongly electron-withdrawing nitro (-NO2) and sulfonamide (-SO2NR2) groups stabilize the electron density.

Crucially, the o-aminophenol motif generated post-reduction acts as a classic bidentate ligand. When coupled with 2-naphthol, the resulting dye forms highly stable coordination complexes (lakes) with metal ions (e.g., Chromium or Copper). The dibutyl chains ensure that these metallized complexes remain entirely soluble in organic solvents, a property highly valued in specialized coatings, non-polar ink formulations, and lipophilic biological stains.

References

-

National Center for Biotechnology Information (PubChem). N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S. Retrieved from [Link]

-

Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D. W. (1993). Preparation of Dyes Derived from Eriochrome Red B and Acid Alizarin Violet N Soluble in Organic Solvents. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from[Link]

-

Rachwal, B. Research Works and Abstract Compilations. University of Florida. Retrieved from [Link]

Sources

N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Technical Guide on Synthesis and Lipophilic Dye Applications

Executive Summary

In the realm of synthetic organic chemistry and diagnostic assay development, modulating the partition coefficient (LogP) of functional molecules is a critical design strategy. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CAS: 152100-17-9) serves as a foundational synthetic intermediate designed specifically to impart lipophilicity to complex aromatic systems. Originally developed to overcome the high aqueous solubility of traditional sulfonic acid-bearing azo dyes, this compound enables the synthesis of organic-soluble dyes for solvent-based assays, lipid staining, and polymer doping.

As an Application Scientist, I have structured this guide to unpack the structural rationale, physicochemical properties, and self-validating synthetic protocols associated with this unique sulfonamide intermediate.

Structural Rationale & Causality

The design of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is an elegant example of functional group engineering aimed at phase-transfer compatibility. Traditional azo dyes (e.g., Acid Alizarin Violet N) rely on sulfonic acid (–SO₃H) groups, rendering them highly hydrophilic and restricting their utility to aqueous environments[1].

To transition these chromophores into non-polar organic solvents (such as chloroform or toluene), the sulfonic acid moiety must be masked or replaced. The substitution of a standard sulfonic acid with an N,N-dibutylsulfamoyl group achieves three mechanistic goals:

-

LogP Modulation: The bulky, hydrophobic dibutyl chains drastically increase the molecule's lipophilicity, shifting the LogP to approximately 3.6.

-

Synthetic Versatility: The 3-nitro group acts as a masked amine, poised for downstream reduction and diazotization.

-

Chelation Potential: The 4-hydroxy (phenolic) group remains available for metal-ion coordination, a critical feature for mordant dyes[2].

This structural logic is highly relevant to drug development professionals, as sulfonamide bioisosterism and alkyl-chain extension are standard techniques for improving the membrane permeability of active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the quantitative metrics of this intermediate is essential for predicting its behavior in biphasic reaction setups and chromatographic purifications. The data below summarizes its core properties based on[3].

| Property | Value | Implication for Bench Scientists |

| Molecular Formula | C₁₄H₂₂N₂O₅S | Standard elemental composition. |

| Molecular Weight | 330.40 g/mol | Useful for stoichiometric calculations. |

| CAS Registry Number | 152100-17-9 | Primary identifier for reagent sourcing. |

| Computed XLogP3 | 3.6 | Indicates high solubility in non-polar organic solvents (e.g., DCM, Toluene). |

| Topological Polar Surface Area | 112 Ų | Dictates moderate retention on normal-phase silica gel. |

| H-Bond Donors / Acceptors | 1 / 5 | The phenolic -OH acts as the sole H-bond donor. |

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the raw starting material to the final lipophilic azo dye, highlighting the central role of the title intermediate.

Figure 1: Synthetic workflow from 2-nitrophenol to lipophilic azo dyes via the intermediate.

Validated Synthetic Methodologies

The following protocols detail the synthesis of the intermediate and its downstream application. Each step is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure experimental integrity, as adapted from the [2].

Protocol A: Synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Objective: Execute a regioselective electrophilic aromatic substitution (Friedel-Crafts sulfonylation) on 2-nitrophenol[1].

-

Causality & Regioselectivity: The hydroxyl group of 2-nitrophenol is strongly activating and ortho/para-directing. Because the ortho position is sterically hindered and occupied by the deactivating nitro group, the incoming dibutylsulfamoyl electrophile is exclusively directed to the para position.

Step-by-Step Procedure:

-

Electrophile Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve dibutylsulfamoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Self-Validation: Strict anhydrous conditions are mandatory; trace water will hydrolyze the sulfamoyl chloride into an unreactive sulfonic acid, halting the reaction.

-

-

Catalyst Addition: Add 2-nitrophenol (1.0 eq) to the solution. Cool the mixture to 0 °C using an ice bath, then add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Causality: AlCl₃ acts as a Lewis acid, coordinating with the chloride to generate the highly reactive sulfamoyl cation. The 0 °C temperature controls the exothermic complexation and prevents unwanted side reactions.

-

-

Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours.

-

IPC (In-Process Control): Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The reaction is deemed complete when the distinct yellow spot of 2-nitrophenol disappears, replaced by a more polar, UV-active product spot.

-

-

Quenching & Workup: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl.

-

Causality: The acidic quench breaks the strong Al–O coordination bonds formed with the phenolic oxygen, ensuring the product is fully protonated and partitions cleanly into the organic layer.

-

-

Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure intermediate.

Protocol B: Downstream Conversion to a Lipophilic Azo Dye

Objective: Convert the synthesized intermediate into an organic-soluble dye via reduction and diazotization[1].

Step-by-Step Procedure:

-

Nitro Reduction: Dissolve the intermediate in ethanol. Add a catalytic amount of 10% Pd/C and stir under a hydrogen atmosphere (1 atm) until H₂ uptake ceases.

-

IPC: LC-MS analysis will confirm completion via a mass shift from[M-H]⁻ 329 to [M-H]⁻ 299, validating the reduction of –NO₂ to –NH₂. Filter through a Celite pad to remove the palladium catalyst.

-

-

Diazotization: Cool the resulting amine solution to 0–5 °C. Add aqueous HCl, followed by the dropwise addition of sodium nitrite (NaNO₂, 1.05 eq).

-

Causality: Diazonium salts are kinetically unstable. If the temperature exceeds 5 °C, the diazonium ion will decompose, expelling N₂ gas and forming a useless phenol byproduct.

-

IPC: Spot the reaction mixture on starch-iodide paper. A blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

-

-

Azo Coupling: Prepare a solution of 2-naphthol in 10% NaOH and cool to 0 °C. Add the cold diazonium salt solution dropwise to the basic 2-naphthol solution.

-

Causality: The basic medium deprotonates 2-naphthol to form a naphthoxide ion. This negative charge highly activates the aromatic ring toward electrophilic attack by the diazonium cation, driving the coupling reaction to completion.

-

-

Isolation: Acidify the mixture with dilute HCl to precipitate the deep-red lipophilic dye. Filter, wash with deionized water, and dry. The resulting dye will exhibit excellent solubility in chloroform and acetone.

References

-

Title: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S | CID 3256719 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Preparation of dyes derived from Eriochrome Red B and Acid Alizarin Violet N soluble in organic solvents Source: Recueil des Travaux Chimiques des Pays-Bas (Katritzky, A. R., Rachwal, B., Rachwal, S., & Macomber, D., 1993) URL: [Link]

Sources

Discovery and Synthetic Utility of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide in Organic-Soluble Azo Dye Development

Executive Summary

The transition of analytical and industrial dyes from aqueous to organic environments requires precise molecular engineering. Traditional azo dyes, such as Eriochrome Red B and Acid Alizarin Violet N, are highly water-soluble due to the presence of polar sulfonic acid groups. To adapt these chromophores for lipophilic applications—such as solvent-based inks, polymer staining, and lipophilic biological probes—researchers must mask or replace these polar domains. This technical guide details the discovery and synthetic utility of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide , a critical intermediate first synthesized by Katritzky et al., which enables the transformation of water-soluble dye precursors into deeply colored, organic-soluble variants .

Rationale: The Lipophilic Domain Strategy

The incorporation of the N,N-dibutyl moiety is not arbitrary. The bulky, non-polar butyl chains disrupt the intermolecular hydrogen bonding and crystal lattice energy typically associated with free sulfonic acid groups. By converting a highly polar sulfonate into a dialkyl sulfonamide, the partition coefficient (LogP) is drastically shifted. This strategic modification renders the final azo dye highly soluble in non-polar and moderately polar organic media, including chloroform, toluene, and acetone .

Mechanistic Causality: Regioselective Sulfonylation

The synthesis of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide relies on a highly regioselective Friedel-Crafts sulfonylation of 2-nitrophenol with dibutylsulfamoyl chloride . The regioselectivity is governed by the synergistic directing effects of the existing substituents on the benzene ring:

-

Hydroxyl Group (-OH): Strongly activating and ortho/para-directing.

-

Nitro Group (-NO 2 ): Strongly deactivating and meta-directing.

In 2-nitrophenol, the 4-position is para to the hydroxyl group and meta to the nitro group. The 6-position is ortho to the hydroxyl group but suffers from significant steric hindrance due to the adjacent substituents. Consequently, electrophilic attack is exclusively funneled to the 4-position, ensuring high product yield and purity without the need for complex chromatographic separation.

Caption: Regioselectivity logic for the Friedel-Crafts sulfonylation of 2-nitrophenol.

Physicochemical Profiling

The successful integration of the dibutylsulfamoyl group is validated by its physicochemical properties. The computed data below demonstrates the balance between molecular weight and lipophilicity required for organic solubility.

| Property | Value | Causality / Significance |

| Molecular Formula | C 14 H 22 N 2 O 5 S | Confirms the stoichiometric addition of the dibutylsulfamoyl moiety to the nitrophenol core. |

| Molecular Weight | 330.40 g/mol [[1]]([Link]) | Provides the exact mass target for ESI-MS verification during process monitoring. |

| XLogP3 | 3.6 | Indicates high lipophilicity, confirming the design rationale for solubility in organic solvents. |

| Topological Polar Surface Area | 112 Ų [[1]]([Link]) | Balances the lipophilic butyl chains with sufficient polarity to maintain solubility in solvents like methanol and acetone [[2]]([Link]). |

Self-Validating Experimental Protocols

The transformation of 2-nitrophenol into a functional organic-soluble azo dye involves a three-step workflow. Each protocol is designed as a self-validating system, incorporating internal checks to ensure mechanistic integrity.

Caption: Synthetic workflow for lipophilic azo dyes via the sulfonamide intermediate.

Protocol A: Regioselective Friedel-Crafts Sulfonylation

-

Preparation: Dissolve 2-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive dibutylsulfamoyl chloride electrophile.

-

-

Activation: Add anhydrous Aluminum Chloride (AlCl 3 , 1.2 eq) portion-wise at 0°C.

-

Causality: AlCl 3 acts as a Lewis acid, coordinating with the oxygen of the sulfonyl chloride to generate a highly electrophilic sulfonylium-like intermediate. The 0°C temperature controls the exothermic Lewis acid-base complexation.

-

-

Coupling: Introduce dibutylsulfamoyl chloride (1.1 eq) dropwise. Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

-

Quenching & Isolation: Quench the reaction carefully with ice-cold 1M HCl. Extract with DCM, wash with brine, dry over MgSO 4 , and concentrate.

-

Validation: Acidic quenching breaks the aluminum-product complex. The product formation can be verified via TLC (UV active) and ESI-MS (m/z 331.4[M+H] + ).

-

Protocol B: Chemoselective Nitro Reduction

-

Catalytic Setup: Dissolve the sulfonamide intermediate in ethanol. Add 10% Pd/C catalyst (0.1 eq by weight).

-

Hydrogenation: Flush the vessel with H 2 gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature until hydrogen uptake ceases.

-

Causality: Mild catalytic hydrogenation selectively reduces the -NO 2 group to an -NH 2 group without cleaving the sensitive S-N sulfonamide bond .

-

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo.

-

Validation: The reaction progress is self-indicating; the disappearance of the characteristic yellow color of the nitroaromatic starting material into a colorless/pale solution confirms successful reduction.

-

Protocol C: Diazotization and Azo Coupling

-

Diazotization: Suspend the amine intermediate in a mixture of concentrated HCl and water. Cool to 0–5°C. Add an aqueous solution of sodium nitrite (NaNO 2 , 1.05 eq) dropwise.

-

Causality: Maintaining the temperature strictly below 5°C is critical to prevent the thermal decomposition of the unstable diazonium salt into a phenol derivative.

-

-

Coupling: Prepare a solution of 2-naphthol (1.0 eq) in dilute NaOH and cool to 0°C. Slowly add the cold diazonium salt solution to the naphthoxide solution.

-

Causality: Alkaline conditions deprotonate 2-naphthol, maximizing its electron density and nucleophilicity for the electrophilic aromatic substitution by the diazonium ion .

-

-

Isolation: Acidify the mixture to precipitate the azo dye. Filter, wash with water, and dry.

-

Validation: The final product will yield a deep-red solution when dissolved in organic solvents like methanol, chloroform, or acetone, visually confirming the success of the lipophilic modification .

-

Conclusion

The discovery and application of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide represent a masterclass in rational molecular design. By understanding and manipulating electrophilic directing effects, researchers can efficiently install lipophilic sulfonamide domains, bridging the gap between traditional aqueous dye chemistry and advanced organic materials science.

References

-

Title: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CID 3256719) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Preparation of dyes derived from Eriochrome Red B and Acid Alizarin Violet N soluble in organic solvents Source: Recueil des Travaux Chimiques des Pays-Bas (1993, Volume 112, Issue 10) URL: [Link]

Sources

An Inquiry into the Bioactivity of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide: A Mechanistic Whitepaper

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of the potential mechanism of action of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. Given the limited direct research on this specific molecule, this guide synthesizes established knowledge of the sulfonamide and nitroaromatic pharmacophores to propose putative biological activities and guide future research.

Introduction: Deconstructing a Multifunctional Scaffold

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is a synthetic molecule featuring a core benzenesulfonamide structure, a class of compounds with a rich history in medicinal chemistry.[1] The molecule is further functionalized with a nitro group and a phenolic hydroxyl group, both of which can significantly influence its physicochemical properties and biological interactions. The dibutyl substitution on the sulfonamide nitrogen imparts a degree of lipophilicity, which may affect its membrane permeability and target engagement.

While specific biological data for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is not extensively documented in publicly available literature[2], the constituent chemical motifs suggest several plausible mechanisms of action. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The nitro group, a potent electron-withdrawing group, is also a key feature in various bioactive compounds and can be involved in redox cycling and specific molecular interactions.[3][4]

This whitepaper will, therefore, explore the potential mechanisms of action by dissecting the contributions of its core structures and proposing testable hypotheses for future investigation.

Putative Mechanisms of Action: A Multi-pronged Hypothesis

The unique combination of a sulfonamide core, a nitro group, and a hydroxy group suggests that N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide could exert its biological effects through multiple pathways.

Inhibition of Key Enzymatic Targets

The sulfonamide scaffold is a known inhibitor of several enzyme classes. The specific substitution pattern on the benzene ring of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide could confer selectivity for certain enzymes.

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in pH regulation and various physiological processes.[1][5] Dysregulation of CA activity is implicated in several diseases, including cancer.[5] The free sulfonamide group can coordinate with the zinc ion in the enzyme's active site, leading to inhibition.

-

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: Certain benzenesulfonamide derivatives have demonstrated inhibitory activity against enzymes of the inflammatory cascade, such as 12-lipoxygenase (12-LOX).[6][7] These enzymes are involved in the production of pro-inflammatory lipid mediators.

-

Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their overexpression is associated with diseases like osteoarthritis and cancer.[8][9] Some sulfonamide-based compounds have been developed as MMP inhibitors.[8][9]

-

Kinase Inhibition: The sulfonamide moiety has been incorporated into molecules designed to inhibit protein kinases, such as Lemur tyrosine kinase 3 (LMTK3), which is implicated in tumor development.[1]

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, the structural features of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide suggest potential interference with cellular signaling cascades.

-

STAT3 Pathway Suppression: Nitro-containing compounds have been identified as potent inhibitors of glioblastoma stem cells by suppressing the STAT3 signaling pathway.[3] The nitro group's electron-withdrawing nature may play a role in this activity.

Antimicrobial Activity

Historically, sulfonamides were among the first effective antimicrobial agents.[10] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. While resistance is widespread, the potential for novel sulfonamides to exhibit antibacterial activity remains. Some newer benzenesulfonamide derivatives have shown potent activity against various bacterial and fungal strains.[11][12]

Proposed Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a structured experimental approach is essential. The following protocols outline key experiments to probe the biological activity of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Workflow for Assessing Enzyme Inhibition

Caption: Workflow for determining enzyme inhibitory activity.

Protocol for Carbonic Anhydrase Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase isoforms (e.g., CA II, CA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer.

-

Compound Preparation: N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is dissolved in DMSO to create a stock solution, followed by serial dilutions.

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the CA enzyme to each well and incubate for a pre-determined time.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance over time using a microplate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound by fitting the data to a dose-response curve.

Workflow for Investigating Cellular Pathway Modulation

Caption: Workflow for assessing cellular pathway modulation.

Protocol for Western Blot Analysis of STAT3 Phosphorylation:

-

Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., glioblastoma) and allow them to adhere. Treat the cells with varying concentrations of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide for a specified duration.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Quantitative Data Summary (Hypothetical)

As no experimental data for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide is currently available, the following table presents hypothetical data to illustrate how results could be presented.

| Putative Target | Assay Type | Endpoint | Hypothetical Value |

| Carbonic Anhydrase IX | Enzyme Inhibition | IC50 | 500 nM |

| 12-Lipoxygenase | Enzyme Inhibition | IC50 | 1.2 µM |

| Glioblastoma Cell Line | Cell Viability | GI50 | 2.5 µM |

| STAT3 Phosphorylation | Western Blot | % Inhibition at 5 µM | 75% |

Conclusion and Future Directions

N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide represents an intriguing chemical entity with the potential for diverse biological activities. Based on the well-established pharmacology of its constituent sulfonamide and nitroaromatic moieties, this compound warrants further investigation as a potential inhibitor of key enzymes such as carbonic anhydrases and lipoxygenases, and as a modulator of critical signaling pathways like STAT3.

The experimental workflows outlined in this whitepaper provide a clear roadmap for elucidating the precise mechanism of action of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. A thorough investigation, beginning with broad enzymatic and cellular screening and progressing to more detailed mechanistic studies, will be crucial in unlocking the therapeutic potential of this and related molecules. The synthesis and evaluation of analogs will also be instrumental in establishing a clear structure-activity relationship and optimizing for potency and selectivity.

References

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Chemistry, 2019, 8567283. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

-

Wadsworth, T. E., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(3), M1143. [Link]

-

PubChem. (n.d.). N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(4), 1461-1473. [Link]

-

Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]

-

Holinstat, M., et al. (2014). Synthesis and Structure-Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

-

Aranapakam, V., et al. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. PubMed. [Link]

-

Petrikaitė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4287. [Link]

- Google Patents. (2020). Benzenesulfonamide compounds and their use as therapeutic agents.

-

TB Alliance. (2014). Novartis Provides Drug Candidate Compounds to TB Alliance. [Link]

-

Pate, M. C., et al. (2022). Identification of Nitro-Containing Compounds as Potent Inhibitors of Glioblastoma Stem Cells via STAT3 Pathway Suppression. NSUWorks. [Link]

-

Suleiman, M. M., et al. (2024). The Theoretical Substantiation of the Targeted Search for New DPP4 Inhibitors. Computational Studies of Potential Candidates. Journal of Chemistry, 2024, 7606135. [Link]

-

Al-Majid, A. M., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775. [Link]

-

Al-Ghamdi, A. A., et al. (2021). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. Current Chemistry Letters, 10(2), 163-170. [Link]

Sources

- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]

- 2. N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide | C14H22N2O5S | CID 3256719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NSUWorks - HCA-NSU MD Research Day: Identification of Nitro-Containing Compounds as Potent Inhibitors of Glioblastoma Stem Cells via STAT3 Pathway Suppression [nsuworks.nova.edu]

- 4. mdpi.com [mdpi.com]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. impact.ornl.gov [impact.ornl.gov]

- 9. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Biological Activity of N,N-Dibutyl-4-hydroxy-3-nitrobenzenesulfonamide

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Developers Subject: Mechanistic evaluation, physicochemical profiling, and self-validating biological screening workflows for N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide.

Executive Summary & Structural Rationale

Historically, N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (CID 3256719) has been utilized primarily as a synthetic intermediate in the preparation of specialized azo dyes via the Friedel-Crafts reaction of dibutylsulfamoyl chloride with 2-nitrophenol[1]. However, from a pharmacological and toxicological perspective, its unique structural motifs present a highly compelling profile for targeted biological activity.

As a Senior Application Scientist evaluating this compound for preclinical screening, it is critical to dissect its structure-activity relationship (SAR):

-

The N,N-Dibutyl Sulfonamide Moiety: Unlike primary sulfonamides (e.g., 4-hydroxy-3-nitrobenzenesulfonamide), which are classic zinc-coordinating inhibitors of Carbonic Anhydrase (CA)[2], the tertiary nature of the N,N-dibutyl group creates severe steric bulk and eliminates the primary amine required for catalytic zinc binding. Thus, CA inhibition is effectively engineered out of this molecule.

-

The 4-Hydroxy-3-Nitro Core: The strong electron-withdrawing effects of the ortho-nitro and para-sulfonamide groups highly delocalize the electron density of the phenoxide anion. This significantly lowers the pKa of the phenolic hydroxyl group.

-

Lipophilicity: The addition of two butyl chains drastically increases the lipid solubility of the molecule, shifting its computed XLogP3 to approximately 3.6[3].

This combination of a lipophilic tail and an acidic, redox-active headgroup strongly suggests two primary mechanisms of biological activity: mitochondrial uncoupling (protonophoric activity) and bioreductive cytotoxicity.

Proposed Mechanistic Pathways

Mechanism A: Mitochondrial Uncoupling (Protonophoric Activity)

Compounds possessing both high lipophilicity and a dissociable proton (lipophilic weak acids) are classic uncouplers of oxidative phosphorylation. At physiological pH, the compound exists in an equilibrium between its neutral, protonated state (HA) and its anionic state (A⁻).

The neutral species diffuses across the inner mitochondrial membrane (IMM) into the alkaline mitochondrial matrix, where it releases a proton. The resulting bulky, charge-delocalized anion (A⁻) is lipophilic enough to electrophoretically return to the intermembrane space, driven by the mitochondrial membrane potential ( ΔΨm ). This futile cycle dissipates the proton motive force, forcing the electron transport chain (ETC) into overdrive.

Fig 1. Proposed protonophoric uncoupling cycle across the inner mitochondrial membrane (IMM).

Mechanism B: Bioreductive Cytotoxicity

Nitroaromatic compounds are highly susceptible to single- or two-electron reductions by cellular nitroreductases (e.g., NQO1). This bioreduction generates reactive nitro radical anions and reactive oxygen species (ROS), leading to oxidative stress and targeted cytotoxicity, particularly in hypoxic tumor microenvironments where nitroreductase expression is often upregulated.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these hypotheses, we must design a screening workflow that isolates the specific mechanisms of action. The following protocols are engineered as self-validating systems , meaning internal controls are built directly into the assay to prove causality, rather than mere correlation.

Fig 2. Multi-tiered experimental workflow for evaluating preliminary biological activity.

Protocol 3.1: High-Resolution Respirometry (Seahorse XF Cell Mito Stress Test)

Objective: Confirm protonophoric uncoupling by measuring the Oxygen Consumption Rate (OCR). Causality Design: By injecting the test compound after ATP synthase inhibition, any subsequent spike in OCR is definitively caused by proton leakage (uncoupling), not by increased cellular ATP demand.

-

Cell Preparation: Seed A549 cells at 20,000 cells/well in an XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

-